Enniatin A1

Descripción general

Descripción

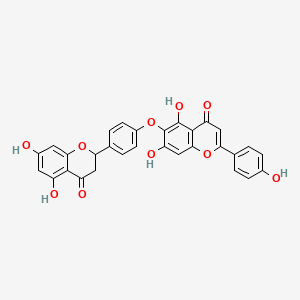

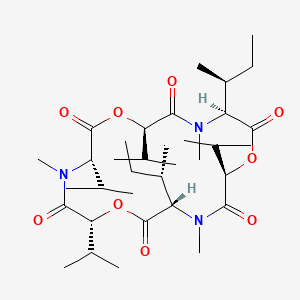

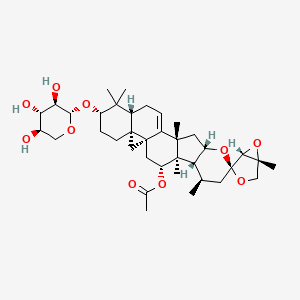

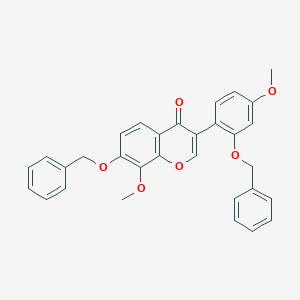

Enniatin A1 is a cyclic hexadepsipeptide isolated from Fusarium mycotoxins. It consists of alternating D-α-hydroxyisovaleric acids and N-methyl-L-amino acids . It has been found to possess anticarcinogenic properties by inducing apoptosis and disrupting the ERK signaling pathway .

Synthesis Analysis

Enniatins are depsipeptide mycotoxins produced by Fusarium fungi . They are known for their capacity to modulate cell membrane permeability and disruption of ionic gradients, affecting cell homeostasis and initiating oxidative stress mechanisms .Molecular Structure Analysis

Enniatin A1 has a molecular formula of C35H61N3O9 . It has an average mass of 667.873 Da and a monoisotopic mass of 667.440796 Da .Chemical Reactions Analysis

Enniatins, including Enniatin A1, are known for their capacity to modulate cell membrane permeability and disrupt ionic gradients . This affects cell homeostasis and initiates oxidative stress mechanisms .Physical And Chemical Properties Analysis

Enniatin A1 has a molecular formula of C35H61N3O9 and a molecular weight of 667.87 . It is a group of cyclohexadepsipeptide mycotoxins produced by Gnomonia errabuda and several Fusaria species .Aplicaciones Científicas De Investigación

Bactericidal Activity against Mycobacterium tuberculosis

Enniatin A1 has been identified as a potential antibacterial agent against Mycobacterium tuberculosis . It exhibits a time-concentration-dependent bactericidal effect against M. tuberculosis and displays synergy with rifamycin, amikacin, and ethambutol . After exposure to Enniatin A1, the membrane potential and intracellular ATP levels of M. tuberculosis significantly decrease .

Ionophore Function

Enniatins, including Enniatin A1, function as ionophores . They incorporate into the cellular membrane to form dimeric structures that transport monovalent ions across the membrane, especially the mitochondrial membranes . This affects oxidative phosphorylation uncoupling .

3. Cytotoxic Effect on Human Cancer Cells Enniatins have been demonstrated to have a cytotoxic effect on human cancer cells . They disrupt the ionic gradients, affecting cell homeostasis and initiating oxidative stress mechanisms .

Potential Anti-AIDS Drugs

Enniatins have been mentioned as potential anti-AIDS drugs . They bind ammonium and have been proposed as replacements for nonactin in specific ammonium-based electrodes .

Transcriptional Changes in Rat Organs

Enniatin A1, along with other enniatins, has been studied for its effects on transcriptional changes in rat stomach, liver, kidney, and lower intestine . Key mitochondrial and nuclear codified genes related to the electron transport chain were considered for gene expression analysis .

Induction of Oxidative Stress Mechanisms

Enniatins are known for their capacity to modulate cell membrane permeability and disruption of ionic gradients, affecting cell homeostasis and initiating oxidative stress mechanisms . The activity of the antioxidant gene SOD1 was decreased in a dose-dependent manner .

Alteration of Intestinal Permeability

The alteration of intestinal permeability was assessed by the abnormal activity of the tight junction protein occludin . This suggests that Enniatin A1 may affect intestinal permeability, which could have implications for gastrointestinal health and disease .

Safety And Hazards

Direcciones Futuras

Given the range of biological activities observed for this class of compounds, research on enniatins, including Enniatin A1, will likely continue . It has been identified as a potential antibacterial agent against M. tuberculosis, showing strong selectivity . It also exhibited a time-concentration-dependent bactericidal effect against M. tuberculosis, and it displayed synergy with rifamycin, amikacin, and ethambutol .

Propiedades

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUREPXBPJFMOK-CIRFPNLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891864 | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enniatin A1 | |

CAS RN |

4530-21-6 | |

| Record name | Enniatin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39458RI529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B600323.png)